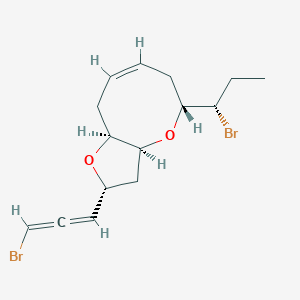
Laurallene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laurallene is a natural product found in Laurencia nipponica with data available.
Scientific Research Applications
Biomimetic Conversion Studies
Research on the biomimetic conversion of prelaureatin into laurallene, a unique bromo-allene compound, highlights its biogenetic synthesis via bromo-cationic reactions. This process involves electrophilic bromination to produce this compound both chemically and enzymatically (Ishihara et al., 1997).
Isolation from Marine Red Algae
This compound was first isolated from the marine red alga Laurencia nipponica Yamada. It's a brominated cyclic ether with a terminal allene moiety, identified through its physical and chemical properties (Fukuzawa & Kurosawa, 1979).
Formal Synthesis Approaches
The formal synthesis of this compound involves constructing a trans alpha,alpha'-disubstituted oxocene structure. This is achieved through a Brook rearrangement-mediated [3+4] annulation, a crucial step in synthesizing this halogenated eight-membered ring ether (Sasaki et al., 2008).
Asymmetric Total Synthesis
The asymmetric total synthesis of this compound was accomplished in a linear sequence with an overall yield from commercially available trans-2-pentenal. This synthesis is notable for its efficient construction of a branched ether system with five oxygenated asymmetric stereocenters (Yoshimura et al., 2019).
Stereoselective Total Synthesis
The stereoselective total synthesis of this compound also involves constructing the key oxocene skeleton with trans-oriented alkyl substituents at the alpha positions. This process involves cyclization of hydroxy epoxide promoted by specific catalysts (Saitoh et al., 2003).
First Total Syntheses of Prelaureatin and this compound
The first total syntheses of both (+)-prelaureatin and (+)-laurallene were described, highlighting an asymmetric glycolate aldol addition followed by a ring-closing metathesis. This methodology allowed for the construction of the oxocene core in seven steps (Crimmins & Tabet, 2000).
Properties
Molecular Formula |
C15H20Br2O2 |
|---|---|
Molecular Weight |
392.13 g/mol |
InChI |
InChI=1S/C15H20Br2O2/c1-2-12(17)13-7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1 |
InChI Key |
ZFUYDSOHVJVQNB-MYZNQJQGSA-N |
Isomeric SMILES |
CC[C@@H]([C@H]1C/C=C\C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)Br |
Canonical SMILES |
CCC(C1CC=CCC2C(O1)CC(O2)C=C=CBr)Br |
synonyms |
laurallene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


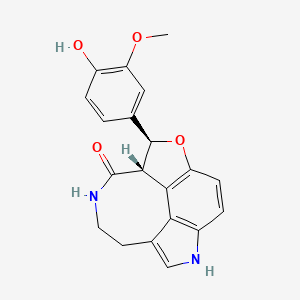
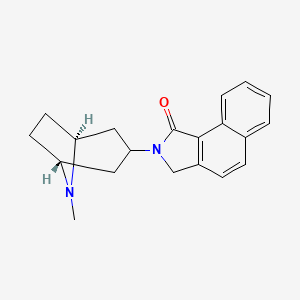

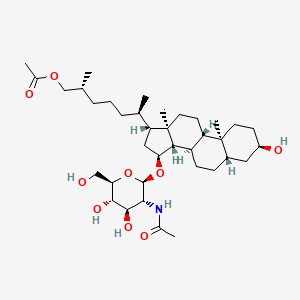
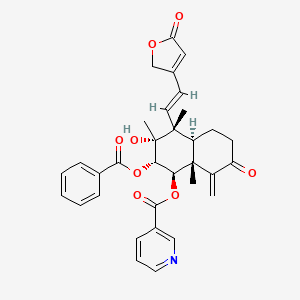

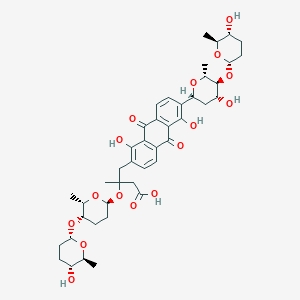

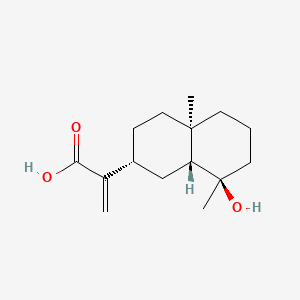
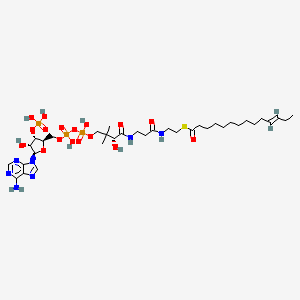

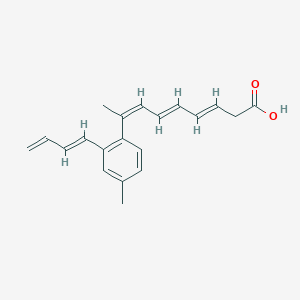

![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27S,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1245841.png)
